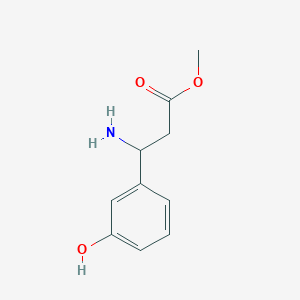

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid and features both an amino group and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of methyl 3-amino-3-(3-hydroxyphenyl)propanoate typically begins with the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms methyl 3-hydroxybenzoate.

Amination: The next step involves the amination of methyl 3-hydroxybenzoate. This can be achieved by reacting the ester with ammonia or an amine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced, especially at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases.

Medicine:

Drug Development: Due to its structural features, it is explored as a potential scaffold for developing new drugs, particularly those targeting neurological and inflammatory conditions.

Industry:

Polymer Production: It can be used in the production of specialty polymers and resins, offering unique properties due to the presence of both amino and hydroxy groups.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-3-(3-hydroxyphenyl)propanoate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in inflammation, neurotransmission, or metabolic processes.

Comparación Con Compuestos Similares

- Methyl 3-amino-3-(4-hydroxyphenyl)propanoate

- Methyl 3-amino-3-(2-hydroxyphenyl)propanoate

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Uniqueness: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Actividad Biológica

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, also known as EVT-1644000, is an organic compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of the synthesis, biological mechanisms, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3 and a molecular weight of approximately 231.68 g/mol. It is categorized as an amino acid derivative, specifically a phenylalanine derivative, due to its structural characteristics that include an amino group and a hydroxylated phenyl group. The compound is often encountered in its hydrochloride form, enhancing its solubility and stability in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of starting materials that contain both amino and hydroxyl functionalities. Common synthetic routes include:

- Reactions with Amino Acids : Utilizing amino acids as starting materials to introduce the amino group.

- Esterification Reactions : Employing reagents like thionyl chloride in methanol to produce the ester form .

The biological activity of this compound primarily revolves around its role as a substrate or intermediate in biochemical pathways. It is believed to interact with specific receptors or enzymes involved in neurotransmitter synthesis and modulation due to its structural similarity to amino acids.

Pharmacological Effects

Research indicates that derivatives of this compound exhibit selective activity against certain cancer cell lines, suggesting potential applications in oncology. Notably, studies have shown that this compound can influence:

- Cell Proliferation : Demonstrating inhibitory effects on various cancer cell lines.

- Neurotransmitter Regulation : Potential modulation of neurotransmitter pathways, which may have implications for neurological disorders.

Case Studies

Several studies have highlighted the compound's efficacy in specific biological contexts:

- Anticancer Activity : A study reported that this compound derivatives showed significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents .

- Neurological Implications : Another investigation into related compounds suggested that structural analogs could cross the blood-brain barrier and exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Contains a para-hydroxy group; different activity profile. |

| Methyl 4-amino-2-(2-hydroxyphenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different receptor interactions. |

| Methyl 2-amino-3-(2-hydroxyphenyl)propanoate | C10H13NO3 | Meta-hydroxy substitution; impacts solubility and reactivity. |

This table illustrates how variations in molecular structure can lead to differences in biological activity and potential applications.

Propiedades

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQBYLORMXXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.